3-(10-Phenyl-9-anthracenyl)azetidine Hydrochloride
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Overview
Description
MFCD32662278 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662278 involves several steps, starting from readily available precursors. The synthetic route typically includes:
Initial Coupling Reaction: The process begins with the coupling of 1,4-diiodo-2,5-dibromobenzene with [(3-cyanopropyl)di-isopropylsilyl]acetylene under specific conditions.
Linker Connection: The intermediate product is then connected using a dialkyne-type linker, which is functionalized with methoxynaphthalene units.
Trimerization and Aromatization: The final steps involve trimerization using 1,4-dibromobenzene linkers and a subsequent aromatization step to yield the desired compound.
Industrial Production Methods
Industrial production of MFCD32662278 may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD32662278 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to yield different products.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide in the presence of amines.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions include sulfilimine products from oxidation and various substituted derivatives from substitution reactions .
Scientific Research Applications
MFCD32662278 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex macrocycles and carbon nanotube precursors.
Medicine: Investigated for its potential in drug development and as a model compound for studying molecular interactions.
Industry: Utilized in the production of advanced materials and nanomaterials.
Mechanism of Action
The mechanism of action of MFCD32662278 involves its ability to form cationic radicals under oxidative conditions. These radicals can then react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved include interactions with amines and other nucleophiles, resulting in the formation of sulfilimine products .
Comparison with Similar Compounds
Similar Compounds
Cycloparaphenylenes: Similar in structure but differ in their reactivity and applications.
Phenothiazine Derivatives: Share some chemical properties but have different applications in reversible click chemistry.
Uniqueness
MFCD32662278 is unique due to its ability to undergo reversible radical reactions, making it a valuable compound for studying new chemical processes and developing advanced materials .
Properties
Molecular Formula |
C23H20ClN |
---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
3-(10-phenylanthracen-9-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C23H19N.ClH/c1-2-8-16(9-3-1)22-18-10-4-6-12-20(18)23(17-14-24-15-17)21-13-7-5-11-19(21)22;/h1-13,17,24H,14-15H2;1H |
InChI Key |
NRDBMZUJGIOIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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